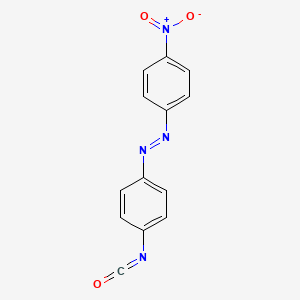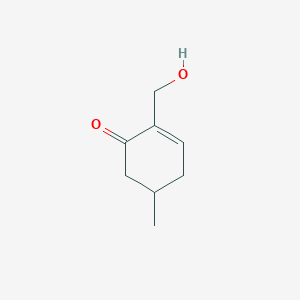
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a hydroxymethyl and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene. This process typically uses catalysts such as chromium trioxide or selenium dioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar catalytic oxidation methods. The process involves the continuous flow of cyclohexene through a reactor containing the catalyst, with careful control of temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and selenium dioxide.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include cyclohexanol derivatives, substituted cyclohexenes, and more complex organic molecules depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. This reactivity is due to the presence of the carbonyl group in the cyclohexene ring, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxymethyl and methyl groups.
Cyclohex-2-en-1-one: Another analog with a similar structure but different functional groups.
Uniqueness
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
212554-36-4 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h3,6,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
YLQCENPDKYWBKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C(=O)C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


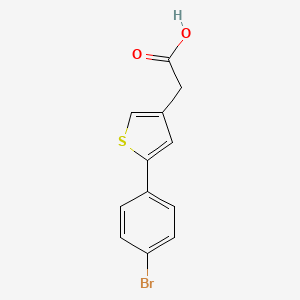
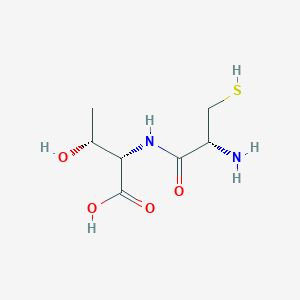


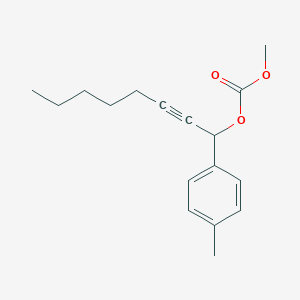
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
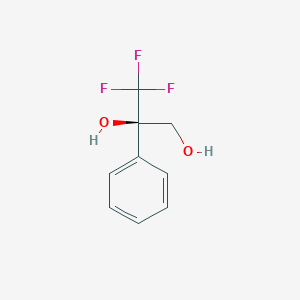
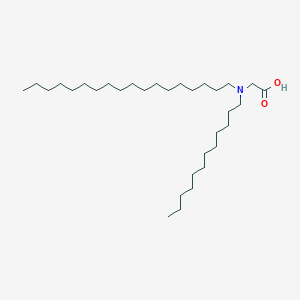
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
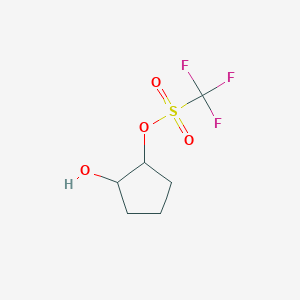
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)

